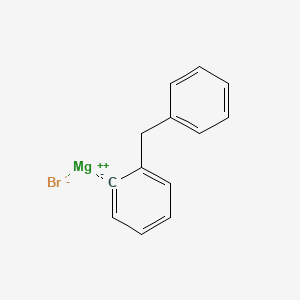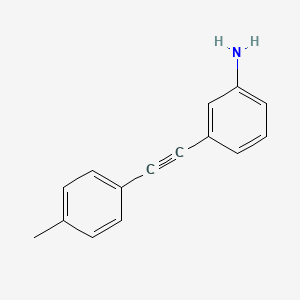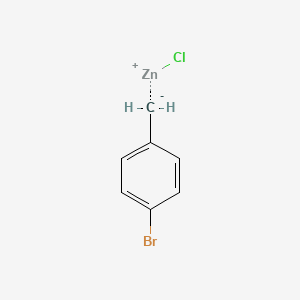
4-Bromobenzylzinc chloride, 0.50 M in THF solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzylzinc chloride (4-BBZC) is an organometallic compound that has been used in a variety of scientific research applications. 4-BBZC is a colorless, volatile liquid with a molecular weight of 248.21 g/mol and a boiling point of 80°C. It is soluble in diethyl ether, ethanol, and THF, and it is insoluble in water. 4-BBZC has been used in a variety of organic synthesis reactions, including the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. Additionally, 4-BBZC has been used in the synthesis of novel compounds for the study of biological systems.
Applications De Recherche Scientifique
4-Bromobenzylzinc chloride, 0.50 M in THF solution has been used in a variety of scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. Additionally, this compound has been used in the synthesis of novel compounds for the study of biological systems. For example, this compound has been used in the synthesis of a novel compound, 4-bromobenzylzinc chloride-N-methyl-4-piperidone (this compound-NMP), which is an inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9). This compound-NMP has been used to study the effects of CYP2C9 inhibition on drug metabolism.
Mécanisme D'action
Target of Action
4-Bromobenzylzinc chloride is a type of organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to react with a variety of organic compounds.
Mode of Action
Organozinc reagents are generally known to participate in various types of organic reactions, including negishi cross-coupling reactions, where they can act as nucleophiles and form carbon-carbon bonds .
Result of Action
As an organozinc reagent, it’s likely involved in the formation of carbon-carbon bonds during organic synthesis .
Action Environment
4-Bromobenzylzinc chloride is typically stored at 2-8°C . Its stability and efficacy can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in lab experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, this compound is stable at room temperature and it has a low boiling point, which makes it easy to handle and store. However, there are some limitations to the use of this compound in lab experiments. This compound is insoluble in water, which can make it difficult to use in aqueous reactions. Additionally, this compound is volatile and it has a low boiling point, which can make it difficult to use in reactions that require high temperatures.
Orientations Futures
The use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in scientific research applications is still in its infancy, and there are a number of potential future directions that could be explored. For example, this compound could be used in the synthesis of novel compounds for the study of biological systems, such as enzymes, proteins, and DNA. Additionally, this compound could be used in the synthesis of novel compounds for the study of drug metabolism, drug transport, and drug-drug interactions. Finally, this compound could be used in the synthesis of novel compounds for the study of drug toxicity and drug-induced diseases.
Méthodes De Synthèse
4-Bromobenzylzinc chloride, 0.50 M in THF solution is typically synthesized through a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with zinc chloride in THF. This reaction produces 4-bromobenzylzinc chloride, which is then distilled from the reaction mixture. The second step involves the reaction of 4-bromobenzylzinc chloride with THF in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound, which is then distilled from the reaction mixture.
Propriétés
IUPAC Name |
1-bromo-4-methanidylbenzene;chlorozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKFQHIZRFMSV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

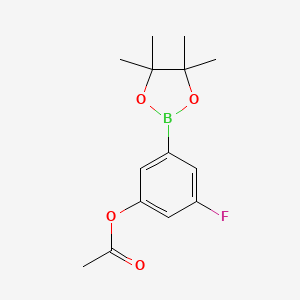


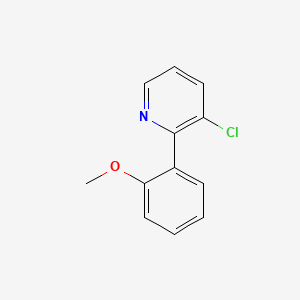
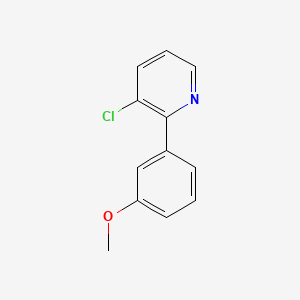

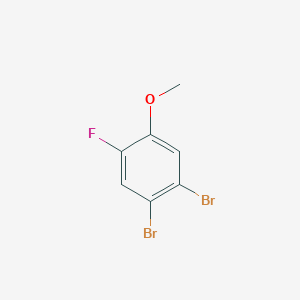

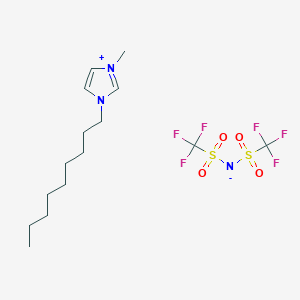
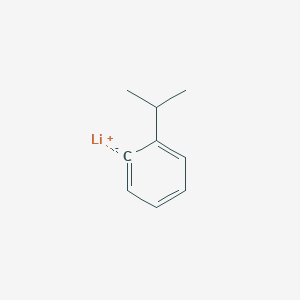
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
